Technical Documentation Center

1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
  • CAS: 1797073-53-0

Core Science & Biosynthesis

Foundational

1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide CAS number and properties

The following technical guide provides an in-depth analysis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide , a critical heterocyclic scaffold in modern medicinal chemistry. [1] Executive Summary & Identity 1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide , a critical heterocyclic scaffold in modern medicinal chemistry.

[1]

Executive Summary & Identity

1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide is a fused bicyclic heteroaromatic system utilized primarily as a pharmacophore in the development of kinase inhibitors and soluble Guanylate Cyclase (sGC) stimulators. Its structure mimics the purine base adenine, allowing it to function as an ATP-competitive scaffold in enzyme inhibition.

Chemical Identity
PropertySpecification
CAS Number 1797073-53-0 (Sulfonamide)1423032-80-7 (Sulfonyl Chloride Precursor)
IUPAC Name 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
Molecular Formula C

H

N

O

S
Molecular Weight 212.23 g/mol
SMILES CN1C2=NC=C(C=C2C=N1)S(=O)(=O)N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in water.[1]

Synthetic Methodology

The synthesis of this scaffold requires a convergent approach, typically building the pyridine ring onto a pre-formed pyrazole core, followed by late-stage functionalization.

Core Synthesis & Functionalization Workflow

The most robust industrial route involves the Gould-Jacobs type cyclization or condensation with malonaldehyde equivalents, followed by electrophilic chlorosulfonation.

Step 1: Formation of the Pyrazolo[3,4-b]pyridine Core

The reaction initiates with 5-amino-1-methylpyrazole . Condensation with 1,1,3,3-tetramethoxypropane (a malonaldehyde equivalent) in acidic media (AcOH/HCl) yields the unsubstituted 1-methyl-1H-pyrazolo[3,4-b]pyridine.

  • Mechanism:[2][3] Acid-catalyzed Schiff base formation followed by cyclization and elimination of methanol.

Step 2: Chlorosulfonation (Electrophilic Aromatic Substitution)

The fused system is subjected to Chlorosulfonic acid (ClSO


H) . The C5 position (beta to the pyridine nitrogen) is the most nucleophilic site on the deactivated pyridine ring, favored by the electron-donating influence of the fused pyrazole nitrogen.
  • Critical Parameter: Temperature control (0°C

    
     80°C) is vital to prevent over-sulfonation or decomposition.
    
Step 3: Ammonolysis

The resulting sulfonyl chloride (CAS 1423032-80-7) is treated with aqueous or gaseous ammonia in an inert solvent (THF or DCM) to yield the final sulfonamide.

Synthesis Start 5-Amino-1-methylpyrazole (Precursor) Core 1-Methyl-1H-pyrazolo[3,4-b]pyridine (Core Scaffold) Start->Core Cyclization Reagent1 1,1,3,3-Tetramethoxypropane (AcOH, Reflux) Reagent1->Core Inter Sulfonyl Chloride (CAS 1423032-80-7) Core->Inter EAS (Sulfonation) Reagent2 ClSO3H (Chlorosulfonic Acid) Reagent2->Inter Final 1-Methyl-1H-pyrazolo[3,4-b] pyridine-5-sulfonamide (CAS 1797073-53-0) Inter->Final Ammonolysis Reagent3 NH3 / THF Reagent3->Final

Figure 1: Step-wise synthetic pathway from aminopyrazole precursor to final sulfonamide.

Reactivity & Derivatization

The 5-sulfonamide group serves as a versatile handle for further chemical elaboration. In drug discovery, this moiety is rarely left as a primary sulfonamide (-SO


NH

) but is derivatized to tune potency and solubility.
Key Reaction Vectors
  • N-Alkylation/Acylation: The sulfonamide nitrogen is acidic (pKa ~10). It can be deprotonated with weak bases (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) and reacted with alkyl halides or acyl chlorides to generate N-substituted sulfonamides .
  • C3-Functionalization: The C3 position of the pyrazole ring is susceptible to electrophilic halogenation (e.g., NIS or NBS). A C3-iodo derivative allows for Suzuki-Miyaura coupling , enabling the introduction of aryl or heteroaryl groups to expand the pharmacophore.

Reactivity Center 1-Methyl-1H-pyrazolo[3,4-b] pyridine-5-sulfonamide Rxn1 Rxn A: R-X, Base (N-Alkylation) Center->Rxn1 Rxn2 Rxn B: R-COCl (N-Acylation) Center->Rxn2 Rxn3 Rxn C: NIS/NBS -> Pd-Cat Coupling (C3-Arylation) Center->Rxn3 Prod1 N-Alkyl Sulfonamides (Kinase Selectivity) Rxn1->Prod1 Prod2 N-Acyl Sulfonamides (Bioisosteres) Rxn2->Prod2 Prod3 3-Aryl Derivatives (Extended Binding) Rxn3->Prod3

Figure 2: Divergent synthesis strategies for library generation.

Therapeutic Applications

The pyrazolo[3,4-b]pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for quinoline or purine rings.

Kinase Inhibition

This scaffold binds to the ATP-binding pocket of various kinases. The sulfonamide group often forms critical hydrogen bonds with the "hinge region" or the "gatekeeper" residues of the kinase active site.

  • Targets: ERK (Extracellular Signal-Regulated Kinase), BRAF, and JAK family kinases.

sGC Stimulation

Analogs of this structure (e.g., Riociguat derivatives) act as stimulators of soluble Guanylate Cyclase (sGC). While Riociguat itself is a pyrimidine, the pyrazolo[3,4-b]pyridine core is a proven backup scaffold that offers improved metabolic stability profiles.

Carbonic Anhydrase Inhibition

Primary sulfonamides (-SO


NH

) are classic zinc-binding groups (ZBG) for Carbonic Anhydrases (CA). This specific scaffold has shown selectivity for tumor-associated isoforms (CA IX/XII), making it a candidate for hypoxic tumor targeting.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood with nitrile gloves. The sulfonyl chloride precursor (CAS 1423032-80-7) is moisture-sensitive and corrosive (produces HCl upon hydrolysis); handle under inert atmosphere (N

    
    /Ar).
    

References

  • PubChem Compound Summary. 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide (CID 75458068). National Library of Medicine. Link

  • Accela ChemBio. Product Analysis: CAS 1797073-53-0.[1][4]Link

  • Enamine Store. Building Block: 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride (CAS 1423032-80-7).Link

  • MDPI Molecules. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Link

  • Frontier Specialty Chemicals. Pyrazolesulfonamide derivatives in synthesis.Link

Sources

Exploratory

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrazolo-Pyridine Sulfonamides

Abstract The pyrazolo-pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its remarkable versatility and therapeutic potential. When coupled with a sulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo-pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its remarkable versatility and therapeutic potential. When coupled with a sulfonamide moiety, this chemical architecture gives rise to a class of compounds with a broad spectrum of biological activities, most notably as potent enzyme inhibitors. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazolo-pyridine sulfonamides, with a primary focus on their role as carbonic anhydrase and kinase inhibitors. We will dissect the intricate interplay between structural modifications and biological outcomes, offering a detailed examination of the synthetic methodologies, bio-assay protocols, and the molecular-level interactions that govern their inhibitory prowess. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical landscape of pyrazolo-pyridine sulfonamides and leverage SAR insights for the rational design of novel therapeutic agents.

Introduction: The Pyrazolo-Pyridine Sulfonamide Core - A Scaffold of Therapeutic Promise

The fusion of a pyrazole and a pyridine ring creates the pyrazolo-pyridine bicyclic system, a scaffold that mimics the purine core of endogenous nucleosides and thus can interact with a wide array of biological targets.[1] The addition of a sulfonamide group (-SO₂NH₂) introduces a critical pharmacophore known for its ability to coordinate with metal ions in enzyme active sites and participate in key hydrogen bonding interactions.[2][3] This combination has proven to be a fruitful strategy in the development of inhibitors for various enzyme families, including carbonic anhydrases and protein kinases, which are implicated in a multitude of pathological conditions ranging from glaucoma and edema to cancer and inflammatory diseases.[1][2][4]

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry. It is the compass that guides the optimization of a lead compound into a viable drug candidate. For pyrazolo-pyridine sulfonamides, the SAR landscape is multifaceted, with subtle changes in the substitution pattern on either the heterocyclic core or the sulfonamide tail dramatically influencing potency, selectivity, and pharmacokinetic properties. This guide will illuminate these relationships, providing a foundational understanding for the rational design of next-generation inhibitors.

Synthetic Strategies: Forging the Pyrazolo-Pyridine Sulfonamide Scaffold

The construction of the pyrazolo-pyridine sulfonamide core is a critical first step in exploring its SAR. A prevalent and efficient method involves the condensation of a dienamine intermediate with a pre-functionalized sulfonamide-containing amine.[2][5][6] This approach allows for the modular assembly of a diverse library of analogs, facilitating a systematic investigation of the SAR.

General Synthetic Workflow

The following diagram illustrates the common synthetic route to pyrazolo[4,3-c]pyridine sulfonamides:

G dienamine Dienamine Intermediate reaction Condensation Reaction (Methanol, Reflux) dienamine->reaction sulfonamide_amine Sulfonamide-containing Amine sulfonamide_amine->reaction product Pyrazolo-pyridine Sulfonamide reaction->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of pyrazolo-pyridine sulfonamides.

Detailed Experimental Protocol: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides

This protocol is a generalized procedure based on established literature methods.[2][6]

Materials:

  • Dienamine intermediate (e.g., derived from dimethyl acetonedicarboxylate) (1.0 eq)

  • Appropriate sulfonamide-containing amine (1.05 eq)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization or column chromatography supplies

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the dienamine intermediate (1.0 equivalent) and the selected sulfonamide-containing amine (1.05 equivalents).

  • Solvent Addition: Add anhydrous methanol to the flask to dissolve or suspend the reactants. The volume should be sufficient to allow for efficient stirring.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for approximately 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) should be determined beforehand. The reaction is considered complete when the starting materials are consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If so, collect the solid by vacuum filtration and wash it with cold methanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[6] For polar compounds, a mobile phase gradient of dichloromethane/methanol is often effective.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazolo-pyridine sulfonamides is exquisitely sensitive to their substitution patterns. This section will delve into the SAR of this scaffold, primarily focusing on its potent inhibitory effects on carbonic anhydrases and protein kinases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases. Pyrazolo-pyridine sulfonamides have emerged as a promising class of CA inhibitors.[2][7]

The sulfonamide moiety is the key zinc-binding group, with the nitrogen atom coordinating to the zinc ion in the enzyme's active site.[3] The pyrazolo-pyridine core serves as a scaffold to position the sulfonamide for optimal binding and to make additional interactions with the active site residues, thereby influencing potency and isoform selectivity.

Key SAR Insights for Carbonic Anhydrase Inhibition:

  • The Sulfonamide Group: The unsubstituted -SO₂NH₂ group is essential for potent CA inhibition, as it directly interacts with the catalytic zinc ion.

  • Linker between the Scaffold and Sulfonamide: The nature and length of the linker connecting the pyrazolo-pyridine core to the benzenesulfonamide ring significantly impact activity.

    • A direct connection can be favorable.[8]

    • An N-methylpropionamide linker has been shown to be beneficial for hCA I inhibitory activity.[8]

    • A simple ethyl linker can be detrimental to activity against some isoforms.[8]

  • Substituents on the Pyrazolo-pyridine Core: Modifications on the heterocyclic system can fine-tune the inhibitory profile and selectivity. The specific substitution pattern dictates interactions with the hydrophilic and hydrophobic regions of the CA active site.

The following diagram illustrates the key structural features influencing the SAR of pyrazolo-pyridine sulfonamides as carbonic anhydrase inhibitors:

SAR_CA scaffold Pyrazolo-pyridine Core (Influences selectivity and additional interactions) linker Linker (Length and nature are critical for positioning) scaffold->linker substituents Substituents (R) (Modulate potency and physicochemical properties) scaffold->substituents sulfonamide Sulfonamide Group (-SO2NH2) (Essential Zinc-Binding Group) linker->sulfonamide

Caption: Key SAR determinants for pyrazolo-pyridine sulfonamide CA inhibitors.

Quantitative SAR Data for Carbonic Anhydrase Inhibition:

The following table summarizes the inhibitory activity (Ki, nM) of a series of pyrazolo[4,3-c]pyridine sulfonamides against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII).

CompoundR GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1a -(CH₂)₂-SO₂NH₂80107329848.8397.4[2]
1b -C₆H₄-SO₂NH₂589.6632.4453.7453.7[2]
1f -N(CH₃)CO(CH₂)₂-C₆H₄-SO₂NH₂58.86.6907.5474.8[2]
AAZ *-250.012.125.85.7[2]

*Acetazolamide (AAZ) is a standard CA inhibitor used as a reference compound.

Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The pyrazolo-pyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds with the backbone of the kinase hinge region.[6][9] The sulfonamide group can provide additional interactions and influence the overall physicochemical properties of the inhibitor.

Several pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent kinase inhibitors.[4][10]

Key SAR Insights for Kinase Inhibition:

  • The Pyrazolo-pyridine Core: The specific isomer of the pyrazolo-pyridine core is crucial. For instance, 1H-pyrazolo[3,4-b]pyridines are common in kinase inhibitor design.[6]

  • Substituents at C3 and N1 positions: These positions are frequently modified to explore interactions with the solvent-exposed region and the ribose-binding pocket of the ATP-binding site.

  • The Sulfonamide Moiety: While not always a direct hinge-binder, the sulfonamide group can form important hydrogen bonds with active site residues or modulate the compound's solubility and cell permeability. For example, vinyl sulfonamides have been explored as warheads for covalent inhibitors.[9]

Quantitative SAR Data for Kinase Inhibition:

The following table presents the inhibitory activity (IC₅₀) of selected pyrazolo-pyridine derivatives against various kinases.

CompoundScaffoldTarget KinaseIC₅₀ (nM)Reference
10g 1H-Pyrazolo[3,4-b]pyridineALK-L1196M<0.5[11]
15y 1H-Pyrazolo[3,4-b]pyridineTBK10.2[10]
3g Pyrazolo[1,5-a]pyrimidineKDR19[5]
18b Pyrazolo[1,5-a]pyrimidineCDK9-[4]
4d Pyrazolo[1,5-a]pyrimidinePim-1610[9]

Biological Evaluation: Methodologies for Assessing Inhibitory Activity

The robust evaluation of the biological activity of pyrazolo-pyridine sulfonamides is essential for establishing a reliable SAR. This section outlines a standard protocol for assessing carbonic anhydrase inhibition.

Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

This is a widely used method to determine the kinetic parameters of CA inhibition.[2][7][8] The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ produces bicarbonate and a proton, leading to a decrease in pH. A pH indicator dye is used to monitor this change spectrophotometrically in a stopped-flow instrument, which allows for the rapid mixing of reactants and the measurement of initial reaction rates.

Experimental Workflow:

Assay_Workflow prepare_reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, CO2-saturated water) stopped_flow Stopped-Flow Instrument Setup prepare_reagents->stopped_flow mixing Rapid Mixing (Enzyme/Inhibitor solution + CO2-saturated water) stopped_flow->mixing monitoring Spectrophotometric Monitoring (Absorbance change of pH indicator) mixing->monitoring data_analysis Data Analysis (Calculate initial rates and Ki values) monitoring->data_analysis

Caption: Workflow for the stopped-flow CO₂ hydrase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).

    • Enzyme Solution: Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of the pyrazolo-pyridine sulfonamide test compounds in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

    • CO₂ Solution: Prepare a saturated solution of CO₂ in water by bubbling CO₂ gas through chilled deionized water.

  • Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C).

  • Measurement of Uncatalyzed Rate: Mix the buffer solution with the CO₂-saturated water in the stopped-flow instrument and record the rate of pH change in the absence of the enzyme.

  • Measurement of Catalyzed Rate: Mix the enzyme solution with the CO₂-saturated water and record the initial rate of the catalyzed reaction.

  • Inhibition Assay: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period. Then, mix the enzyme-inhibitor solution with the CO₂-saturated water and record the initial rates of the inhibited reaction.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the IC₅₀ value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The pyrazolo-pyridine sulfonamide scaffold represents a highly versatile and fruitful platform for the design of potent and selective enzyme inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in dictating biological activity against carbonic anhydrases and protein kinases. The modular nature of the synthesis allows for extensive chemical exploration, enabling the fine-tuning of inhibitory profiles and ADME properties.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Isomers: While the [4,3-c] and [3,4-b] isomers have been extensively studied, other pyrazolo-pyridine isomers may offer unique biological activities.

  • Rational Design of Isoform-Selective Inhibitors: Leveraging computational modeling and a deeper understanding of the structural biology of target enzymes will facilitate the design of inhibitors with improved selectivity, thereby reducing off-target effects.

  • Expansion to New Biological Targets: The privileged nature of the pyrazolo-pyridine sulfonamide scaffold suggests its potential for inhibiting other enzyme classes and protein-protein interactions.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibition, the design of covalent and allosteric modulators based on this scaffold could lead to compounds with novel mechanisms of action and improved therapeutic windows.

By continuing to unravel the intricate structure-activity relationships of pyrazolo-pyridine sulfonamides, the scientific community is well-positioned to develop novel and effective therapeutic agents for a wide range of human diseases.

References

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • Cushing, T. D., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]

  • Geronikaki, A. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Abstract Book of International Scientific-Practical Conference, 1(1), 12. [Link]

  • Hollingsworth, R. I., et al. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Heck, M., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology, 692, 1-22. [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed, 35337114. [Link]

  • Lee, J. H., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Oncotarget, 7(46), 75399–75411. [Link]

  • Borrell, J. I., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Scientific Reports, 7, 45031. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12502. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Borrell, J. I., et al. (2017). (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]

  • Phillipson, L. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link]

  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]

  • El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5678. [Link]

  • De Vivo, M., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 59(9), 4005-4010. [Link]

  • El-Adl, K., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7), e70168. [Link]

  • El-Sayed, M. A. A., et al. (2022). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2022). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Bakholdina, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 798. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Chlorosulfonation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine

Abstract & Strategic Significance The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat) an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat) and various kinase inhibitors. Functionalization of the C3 position is critical for expanding Structure-Activity Relationships (SAR).

This application note details the direct chlorosulfonation of 1-methyl-1H-pyrazolo[3,4-b]pyridine to yield 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride . Unlike simple aromatics, this fused heterocyclic system presents a regioselectivity challenge: the pyridine ring is electron-deficient and deactivating, while the pyrazole ring is electron-rich. This protocol leverages the intrinsic nucleophilicity of the pyrazole C3 position to achieve high regioselectivity using a chlorosulfonic acid/thionyl chloride system.

Reaction Mechanism & Regioselectivity Logic

The Electrophilic Challenge

The substrate contains two nitrogenous rings. Under the highly acidic conditions of chlorosulfonation:

  • Pyridine Ring (N7): Protonates immediately (

    
    ), forming a pyridinium cation. This exerts a strong inductive ($ -I 
    
    
    
    -M $) deactivating effect, rendering the pyridine ring inert to Electrophilic Aromatic Substitution (EAS).
  • Pyrazole Ring (N1/N2): While the N2 lone pair is part of the aromatic sextet, the C3 carbon remains the most nucleophilic site. The N1-methyl group provides weak activation.

Consequently, the sulfonyl group is directed exclusively to the C3 position .

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical protonation event that enforces regioselectivity.

ReactionPathway Start 1-Methyl-1H-pyrazolo [3,4-b]pyridine Protonation Pyridine Protonation (Deactivation of Ring B) Start->Protonation ClSO3H (Excess) SigmaComplex C3 Sigma Complex (Wheland Intermediate) Protonation->SigmaComplex Electrophilic Attack (SO3/HSO3+) SulfonicAcid Intermediate: 3-Sulfonic Acid SigmaComplex->SulfonicAcid -H+ (Aromatization) Product Product: 3-Sulfonyl Chloride SulfonicAcid->Product SOCl2, 60°C (Chlorination)

Figure 1: Mechanistic pathway showing the deactivation of the pyridine ring via protonation, forcing electrophilic attack at the pyrazole C3 position.

Pre-Lab Planning & Safety

Critical Safety Parameters
HazardSourceMitigation Strategy
Violent Reaction with Water Chlorosulfonic acid (

), Thionyl chloride (

)
All glassware must be oven-dried. Quench steps must be performed on ice with extreme slowness.
Corrosive Fumes HCl and

gas evolution
Reaction must be vented through a caustic scrubber (NaOH trap).
Thermal Runaway Initial additionMaintain internal temperature

C during acid addition.
Reagent Stoichiometry
  • Substrate: 1.0 equiv

  • Chlorosulfonic Acid (

    
    ):  5.0 - 10.0 equiv (Acts as solvent and reagent)
    
  • Thionyl Chloride (

    
    ):  2.0 - 3.0 equiv (Ensures conversion of sulfonic acid to sulfonyl chloride)
    

Detailed Experimental Protocol

Phase 1: Setup and Addition
  • Apparatus: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a thermometer. Connect the condenser outlet to a caustic scrubber (10% NaOH).

  • Inert Atmosphere: Flush the system with dry Nitrogen (

    
    ) or Argon.
    
  • Charging Acid: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0°C using an ice/salt bath.

  • Substrate Addition: Add 1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) portion-wise over 15–20 minutes.

    • Note: The reaction is exothermic. Ensure internal temperature does not exceed 10°C.

    • Observation: The solution typically turns yellow/orange upon protonation.

Phase 2: Reaction and Chlorination
  • Initial Stirring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.

  • Thionyl Chloride Addition: Add Thionyl chloride (2.5 equiv) dropwise to the reaction mixture at RT.

  • Heating: Gradually heat the mixture to 60–70°C .

    • Monitoring: Monitor gas evolution (HCl/

      
      ). Stir for 4–6 hours.
      
    • Checkpoint: Take a 50

      
      L aliquot, quench into MeOH, and analyze by LC-MS. The sulfonyl chloride will appear as the methyl sulfonate ester (
      
      
      
      ) or the sulfonic acid (
      
      
      ) depending on workup speed. Look for the disappearance of the starting material (
      
      
      ).
Phase 3: Quench and Isolation (The "Critical Step")

Sulfonyl chlorides are hydrolytically unstable, especially in warm acidic water. This step requires precision.

  • Cooling: Cool the reaction mixture to RT, then to < 5°C.

  • Quench: Pour the reaction mixture slowly onto a stirred slurry of crushed ice (approx. 10x weight of acid) .

    • Caution: Violent hissing and sputtering will occur. Wear a full face shield.

  • Extraction: Immediately extract the aqueous slurry with Dichloromethane (DCM) (

    
     volumes).
    
    • Note: Do not allow the aqueous layer to sit; hydrolysis to the sulfonic acid will occur.

  • Washing: Wash combined organics with cold brine (

    
    ) and cold saturated 
    
    
    
    (
    
    
    , quickly) to remove residual acid.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at < 35°C.
    
Phase 4: Experimental Workflow Diagram

Workflow Setup Setup: Oven-dried flask N2 atm, Scrubber Addition Addition (0°C): Substrate to ClSO3H then SOCl2 Setup->Addition Reaction Reaction: Heat to 65°C 4-6 Hours Addition->Reaction Quench Quench: Pour onto Ice (Violent Exotherm!) Reaction->Quench Workup Workup: Extract w/ DCM Wash Cold NaHCO3 Quench->Workup

Figure 2: Operational workflow emphasizing temperature control during addition and quench phases.

Characterization & Troubleshooting

Expected Analytical Data
  • Physical State: Off-white to yellow solid.

  • 1H NMR (CDCl3):

    • The C3-H signal (typically

      
       8.0–8.2 ppm in the parent) will disappear.
      
    • The Pyridine protons (H4, H5, H6) will shift downfield due to the electron-withdrawing sulfonyl group.

    • N-Methyl singlet remains (approx

      
       4.1 ppm).
      
  • LC-MS:

    • Sulfonyl chlorides often hydrolyze on LC-MS columns. Expect to see the sulfonic acid mass (

      
      ) or the methyl ester if MeOH is used in the mobile phase (
      
      
      
      ).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Quench was too hot or extraction too slow.Use more ice. Ensure DCM is added immediately. Keep all washes < 5°C.
No Reaction Temperature too low; Pyridine ring deactivation too strong.Increase temperature to 90°C. Add

(1.1 equiv) to boost electrophilicity.
Regioisomers Unlikely, but possible if N-methyl is lost.Check NMR. C3 is the only activated position. If C5 substitution is seen, check starting material purity.

Alternative "Contingency" Route

If the direct chlorosulfonation yields are poor (< 30%) due to the deactivating nature of the fused pyridine, utilize the Sandmeyer-type approach:

  • Bromination:

    
    , water (Quantitative yield at C3).
    
  • Metal-Halogen Exchange:

    
     (Turbo Grignard) at -20°C.
    
  • Sulfinylation: Quench anion with

    
     gas 
    
    
    
    Lithium sulfinate.
  • Chlorination: Treat sulfinate with

    
    -chlorosuccinimide (NCS) or 
    
    
    
    .

References

  • General Pyrazolo[3,4-b]pyridine Synthesis

    • López-Molina, R., et al. (2021).
    • [Link]

  • Mechanism of EAS on Pyrazoles

    • Khan, M. A., & Pinto, A. A. A. (1981). Electrophilic substitution in pyrazoles. Journal of Heterocyclic Chemistry.
    • [Link]

  • Chlorosulfonation Protocols (Analogous Systems)

    • Chern, J. H., et al. (1998). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Chemical and Pharmaceutical Bulletin.
    • [Link]

  • Sulfonyl Chloride Synthesis via Diazonium (Alternative)

    • Ge, H., et al. (2021). Synthesis method of pyridine-3-sulfonyl chloride.[1][2] CN112830892A.

Sources

Application

Using 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide as a kinase inhibitor scaffold

Application Note: Strategic Utilization of the 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide Scaffold in Kinase Discovery Introduction: The Scaffold Advantage In the realm of kinase inhibitor design, the 1H-pyrazolo[...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of the 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide Scaffold in Kinase Discovery

Introduction: The Scaffold Advantage

In the realm of kinase inhibitor design, the 1H-pyrazolo[3,4-b]pyridine system is a "privileged scaffold," revered for its ability to mimic the adenine ring of ATP. By introducing a sulfonamide moiety at the 5-position and a methyl group at the N1-position , researchers create a highly versatile pharmacophore (Figure 1).

This specific scaffold configuration offers three distinct medicinal chemistry advantages:

  • Hinge Binding Fidelity: The pyridine nitrogen (N7) serves as a critical hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone NH of the "gatekeeper+2" residue).

  • Vector Control: The 5-sulfonamide group acts as a rigid vector, directing substituents into the solvent-exposed region or the ribose-binding pocket, depending on the binding mode. This is crucial for tuning selectivity and physicochemical properties (solubility, LogD).

  • Tautomeric Lock: The 1-methyl substitution locks the pyrazole tautomer, preventing "binding mode flip" and improving oral bioavailability by reducing the number of hydrogen bond donors (HBD), which often correlates with better membrane permeability.

This guide details the protocol for utilizing 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide as a starting point for generating a targeted kinase inhibitor library.

Chemical Synthesis & Library Generation

The synthesis of this scaffold requires a robust workflow that allows for late-stage diversification. We utilize a "Chlorosulfonylation-Amidation" strategy.

Protocol 1: Scaffold Synthesis and Diversification

Objective: Synthesize a library of sulfonamides from the core 1-methyl-1H-pyrazolo[3,4-b]pyridine.

Reagents:

  • Starting Material: 1-methyl-1H-pyrazolo[3,4-b]pyridine (commercially available or synthesized via condensation of 5-amino-1-methylpyrazole with malondialdehyde).

  • Reagent A: Chlorosulfonic acid (

    
    ).
    
  • Reagent B: Thionyl chloride (

    
    ) (optional, for driving conversion).
    
  • Amine Library: Primary and secondary amines (

    
    ).
    

Step-by-Step Methodology:

  • Chlorosulfonation (The "Warhead" Installation):

    • Cool Chlorosulfonic acid (5.0 eq) to 0°C in a dry flask under Argon.

    • Slowly add 1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) portion-wise. Caution: Exothermic.

    • Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS (aliquot quenched in methanol).

    • Note: If conversion is incomplete, add

      
       (2.0 eq) and reflux for an additional 2 hours.
      
    • Workup: Pour the reaction mixture onto crushed ice carefully. The sulfonyl chloride intermediate will precipitate. Filter, wash with cold water, and dry under vacuum. Store at -20°C; use immediately if possible.

  • Library Coupling (Parallel Synthesis):

    • Dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM or THF.

    • Aliquot into a 96-well reaction block.

    • Add Pyridine or DIPEA (3.0 eq) as a base.

    • Add specific Amine (

      
      ) (1.2 eq) to each well.
      
    • Shake at Room Temperature (RT) for 12 hours.

    • Purification: Evaporate solvent. Resuspend in DMSO/MeOH. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Data Output: Generate a table of synthesized analogs.

Compound IDR-Group (Amine)Yield (%)Purity (LC-MS)Obs. Mass (m/z)
PP-S-001 Morpholine85%>98%296.3
PP-S-002 4-Methylpiperazine78%>95%309.4
PP-S-003 Cyclopropylamine62%>99%266.3
PP-S-004 3-Fluoroaniline55%>95%320.3

Biological Evaluation: Kinase Selectivity Profiling

Once the library is generated, the critical step is determining potency and selectivity. We recommend a biphasic screening approach: Biochemical FRET followed by Cellular Target Engagement.

Protocol 2: TR-FRET Kinase Assay (Biochemical)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a specific substrate peptide. The 1-methyl-1H-pyrazolo[3,4-b]pyridine core is particularly relevant for kinases like SGK1 , c-Met , and TBK1 .

Workflow Visualization (DOT):

KinaseAssay Library Inhibitor Library (DMSO Stocks) Incubation Incubation (60 min @ RT) Library->Incubation 10 nL MasterMix Kinase + Substrate Master Mix MasterMix->Incubation 5 µL ATP ATP Start (Km concentration) ATP->Incubation Initiate Detection Add Antibody-Eu + Tracer-APC Incubation->Detection Stop Rxn Read Read TR-FRET (Ratio 665/615 nm) Detection->Read

Figure 1: TR-FRET Assay Workflow for High-Throughput Screening of Sulfonamide Analogs.

Detailed Steps:

  • Preparation: Dilute compounds in 100% DMSO to 100x final concentration.

  • Plating: Transfer 50 nL of compound to a 384-well low-volume white plate.

  • Enzyme Mix: Add 5 µL of Kinase Buffer containing the specific Kinase (e.g., c-Met, 0.5 nM final) and Peptide Substrate (e.g., Poly-Glu-Tyr, 200 nM). Incubate 10 min to allow inhibitor binding.

  • Reaction Start: Add 5 µL of ATP solution (at

    
     apparent).
    
  • Incubation: Shake for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Reagent (EDTA + Eu-labeled anti-phosphotyrosine antibody).

  • Read: Measure fluorescence emission at 615 nm and 665 nm on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Application Note: Structural Logic & SAR

When analyzing the data from the protocols above, the researcher must interpret the Structure-Activity Relationship (SAR) based on the scaffold's binding mode.

The "1-Methyl" Effect:

  • Observation: If the 1-methyl group (N1) is removed (yielding a free NH), potency often drops for kinases that require a hydrophobic clamp in that region, but increases for kinases that require a hydrogen bond donor to the hinge carbonyl.

  • Guidance: Use the 1-methyl scaffold to target kinases with a "Gatekeeper+2" residue that is hydrophobic or where the pocket volume is restricted.

The Sulfonamide Vector (Position 5):

  • Solvent Front: Substituents here (e.g., piperazines, morpholines) usually point towards the solvent. This is the ideal position to append solubilizing groups without disrupting the hinge binding.

  • Selectivity: Introducing bulky aromatic groups (e.g., 3-fluoroaniline in PP-S-004 ) can induce a "DFG-out" conformation in some kinases, potentially converting a Type I inhibitor into a Type II inhibitor.

Pathway Visualization (Mechanism of Action):

MoA Inhibitor 1-methyl-pyrazolo-sulfonamide Kinase Target Kinase (e.g., c-Met, SGK1) Inhibitor->Kinase Kd < 10 nM Complex Inhibitor-Kinase Complex (Hinge Binding + Hydrophobic Fit) Kinase->Complex N7 H-bond Downstream Inhibition of Phosphorylation (e.g., STAT3, mTOR) Complex->Downstream Blocks ATP Outcome Cell Cycle Arrest / Apoptosis Downstream->Outcome

Figure 2: Mechanism of Action for Pyrazolo[3,4-b]pyridine Kinase Inhibitors.

References

  • Ortega, M. A., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

  • Duan, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.[2]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor.[3] Journal of Medicinal Chemistry.[1]

  • Halland, N., et al. (2015). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.[4] ACS Medicinal Chemistry Letters.[4]

  • PubChem. (n.d.). 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide Compound Summary. National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement of Pyrazolo[3,4-b]pyridine Sulfonamides in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the solubility of pyrazolo[3,4-b]pyridine sulfonamides in Dimethyl Sulfoxide (DMSO). As a class of molecules with significant therapeutic potential, their often-poor solubility presents a common yet critical challenge in experimental workflows.[1][2] This resource is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[3,4-b]pyridine sulfonamide compound won't dissolve in 100% DMSO at my target concentration. What are the immediate first steps?

A1: This is a frequent challenge, often rooted in the compound's high crystal lattice energy and lipophilicity, characteristic of many heterocyclic structures.[3][4] Before moving to more complex methods, always start with fundamental physical techniques to increase the kinetic energy of the system.

  • Vortexing: Begin by vortexing the sample vigorously for 1-2 minutes. This is the simplest method to increase the interaction between the compound and the solvent.

  • Sonication: Utilize a bath sonicator for 10-15 minutes. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can break apart crystal lattices and facilitate dissolution.[5]

  • Gentle Heating: Warm the solution in a water bath at 30-40°C for 15-30 minutes.[6] Increased temperature enhances the kinetic energy of both the solute and solvent molecules, overcoming the intermolecular forces that hold the solid compound together.[7] Crucial Caveat: Always verify the thermal stability of your specific compound. DMSO itself is stable at these temperatures, but the compound may not be.[8][9]

If these initial steps fail, it indicates a more significant thermodynamic solubility limit has been reached, requiring more advanced strategies.

Q2: I successfully dissolved my compound in DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer (e.g., PBS, cell culture media). Why does this happen?

A2: This phenomenon, often called "crashing out," is one of the most common issues in biological assays.[6] DMSO is an exceptionally strong organic solvent capable of dissolving many compounds that are poorly soluble in water.[10][11] When your DMSO stock is introduced into an aqueous environment, the solvent properties dramatically shift. The compound, no longer adequately solvated, rapidly precipitates out of the solution, leading to inaccurate assay results.[12]

To mitigate this, you must control the dilution process carefully. A stepwise dilution protocol is highly recommended. For a detailed procedure, refer to Experimental Protocol 2 in this guide.

Q3: What is "kinetic solubility" versus "thermodynamic solubility," and why does it matter for my experiments?

A3: Understanding this distinction is critical for experimental design and data interpretation.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent under stable conditions over an extended period.[13] It is a property of the compound in its most stable crystalline form.

  • Kinetic Solubility: This refers to the concentration of a compound that can be dissolved when a solution is prepared rapidly, typically by diluting a high-concentration DMSO stock into an aqueous buffer.[14] The resulting concentration can temporarily exceed the thermodynamic solubility, creating a supersaturated state. This is often what is measured in high-throughput screening.[15]

For most in vitro assays, achieving a sufficient kinetic solubility for the duration of the experiment is the primary goal. However, be aware that a supersaturated solution is inherently unstable and may precipitate over time.[16]

Q4: Can the purity or solid-state form of my compound affect its solubility in DMSO?

A4: Absolutely. The solid-state properties of your compound play a pivotal role.

  • Polymorphism: Your compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility.[17] An amorphous (non-crystalline) form is typically more soluble than its crystalline counterparts because less energy is required to break the solid-state interactions.[3] If you observe batch-to-batch variability in solubility, polymorphism may be the cause.

  • Purity: Impurities can sometimes enhance or suppress solubility. More importantly, an incorrect assessment of purity can lead to errors in calculating the actual concentration of your stock solution. Always use compounds of the highest possible purity for reliable and reproducible results.

Troubleshooting Guide: Advanced Solubility Enhancement

When basic physical methods are insufficient, a systematic approach is required to overcome solubility challenges. This guide provides a decision-making workflow and detailed explanations for each strategy.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for troubleshooting the solubility of pyrazolo[3,4-b]pyridine sulfonamides.

Solubility_Workflow start Compound fails to dissolve in 100% DMSO phys_methods Apply Physical Methods (Vortex, Sonicate, Gentle Heat) start->phys_methods check_dissolved1 Is compound dissolved? phys_methods->check_dissolved1 cosolvent Strategy 1: Use Co-solvents (e.g., PEG 400, NMP) check_dissolved1->cosolvent No ph_adjust Strategy 2: pH Adjustment (for ionizable sulfonamides) check_dissolved1->ph_adjust No dilution_step Prepare for Aqueous Dilution check_dissolved1->dilution_step Yes check_dissolved2 Is compound dissolved? cosolvent->check_dissolved2 ph_adjust->check_dissolved2 check_dissolved2->dilution_step Yes formulation Consider Advanced Formulation: (Surfactants, Cyclodextrins) check_dissolved2->formulation No check_precipitate Does it precipitate in aqueous buffer? dilution_step->check_precipitate success Success: Proceed with Experiment check_precipitate->success No check_precipitate->formulation Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.
Issue 1: Compound remains insoluble in DMSO after physical methods.
  • Possible Cause: The thermodynamic solubility limit in 100% DMSO is below your target concentration. The strong intermolecular forces in the compound's crystal lattice are greater than the solvation energy provided by DMSO alone.[4]

  • Troubleshooting Strategy 1: Co-solvency

    • Scientific Rationale: A co-solvent is a water-miscible organic solvent used in combination with the primary solvent (DMSO) to enhance drug solubility.[18] Co-solvents work by reducing the polarity of the solvent system, which can better accommodate lipophilic molecules. For pyrazolo[3,4-b]pyridine sulfonamides, which often have aromatic and heterocyclic rings, a less polar environment can be favorable.[15]

    • Recommended Actions:

      • Screen Co-solvents: Test a range of pharmaceutically acceptable co-solvents. Prepare small test batches of your compound in mixtures of DMSO and a co-solvent (e.g., 90:10, 80:20 v/v).

      • Optimize Concentration: Gradually increase the percentage of the co-solvent. Be mindful that the properties of the final stock solution (e.g., viscosity, compatibility with assays) will change.

    • Data Summary: Common Co-solvents for DMSO Stock Preparation

      Co-solvent Class Typical Starting % (v/v) in DMSO Key Considerations
      N-Methyl-2-pyrrolidone (NMP) Aprotic Solvent 10-30% Excellent solubilizer, but assess its compatibility with your specific assay.
      Polyethylene Glycol 400 (PEG 400) Polymer 20-50% Generally low toxicity; increases viscosity.[19]
      Propylene Glycol (PG) Dihydroxy Alcohol 20-50% Common vehicle for in vivo studies; good safety profile.[20]

      | Ethanol | Protic Solvent | 10-20% | Can be effective but is more volatile than other options. |

  • Troubleshooting Strategy 2: pH Adjustment

    • Scientific Rationale: The sulfonamide moiety (-SO₂NH-) is weakly acidic. By adding a small amount of a suitable base, you can deprotonate this group, forming an anionic salt.[21] This charged species is significantly more polar and often exhibits much higher solubility in polar solvents like DMSO.[22] This is a cornerstone of formulation science for ionizable drugs.[23]

    • Recommended Actions:

      • Use a Molar Equivalent: Add a small volume of a dilute basic solution (e.g., 1N NaOH or 1M triethylamine) in a 1:1 molar ratio to your compound suspension in DMSO.

      • Monitor pH: While direct pH measurement in DMSO is not standard, the goal is simply to facilitate salt formation. Use the minimum amount of base required for dissolution.

      • Caution: This approach fundamentally changes the compound into its salt form. Assess if this change could impact its biological activity or interaction with the target.

Issue 2: Compound dissolves in a DMSO/co-solvent mixture but precipitates upon aqueous dilution.
  • Possible Cause: While the co-solvent helped in the initial stock preparation, the final concentration of organic solvent in the aqueous assay buffer is too low to maintain solubility. This is a very common outcome.[6]

  • Troubleshooting Strategy: Advanced Formulation Approaches

    • Scientific Rationale: When simple co-solvency fails upon dilution, formulation excipients that create a favorable microenvironment for the drug in the aqueous phase are needed.

    • Recommended Actions:

      • Use of Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Cremophor® EL into your final aqueous buffer at a concentration above its critical micelle concentration (CMC), typically 0.05-0.1%.[24][25] Surfactants form micelles that can encapsulate the hydrophobic drug molecule, preventing precipitation.[25]

      • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment and enhancing solubility.[16][17] Consider adding agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the aqueous buffer.

Experimental Protocols

Protocol 1: Systematic Approach to Preparing a High-Concentration Stock Solution

This protocol provides a step-by-step method for dissolving a challenging pyrazolo[3,4-b]pyridine sulfonamide in DMSO.

  • Preparation: Weigh the required amount of your compound into a sterile, appropriate-sized glass vial (e.g., amber glass to protect from light).

  • Initial Solvent Addition: Add 80% of the final required volume of high-purity, anhydrous DMSO (essential to avoid issues from water absorption[5]).

  • Vortexing: Cap the vial tightly and vortex at maximum speed for 2 minutes. Visually inspect for undissolved material.

  • Sonication: Place the vial in a bath sonicator. Sonicate for 15 minutes. Visually inspect again.

  • Gentle Heating: If solid remains, place the vial in a water bath or bead bath set to 35°C. Incubate for 20 minutes, with intermittent vortexing every 5 minutes. Do not exceed temperatures that could degrade the compound.

  • Final Volume Adjustment: Once the compound is fully dissolved, allow the solution to return to room temperature. Add DMSO to reach the final target volume and vortex thoroughly to ensure homogeneity.

  • Filtration: Filter the stock solution through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE) to remove any microscopic particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Protocol 2: Optimized Stepwise Dilution into Aqueous Buffer

This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous medium for biological assays.

Dilution_Workflow cluster_0 Preparation Phase cluster_1 Dilution Phase stock 1. Start with high-concentration stock in 100% DMSO (e.g., 20 mM) intermediate 3. Create Intermediate Dilution: Add small volume of DMSO stock to a small volume of buffer. Vortex IMMEDIATELY. stock->intermediate buffer 2. Pre-warm aqueous buffer (e.g., PBS, Media) to 37°C buffer->intermediate final 4. Final Dilution: Add the intermediate dilution to the remaining bulk buffer. Mix gently but thoroughly. intermediate->final assay 5. Use immediately in assay final->assay

Caption: Workflow for optimized stepwise aqueous dilution.
  • Pre-warm Aqueous Buffer: Warm your final assay buffer (e.g., PBS, cell culture medium) to the temperature of your assay (typically 37°C). This can slightly increase the solubility of the compound during the dilution process.[6]

  • Prepare for Intermediate Dilution: In a separate tube, add a small volume of the pre-warmed buffer. The volume should be at least 10-20 times the volume of the DMSO stock you will be adding.

  • Create the Intermediate Dilution: While vortexing the tube containing the buffer, add the required volume of your high-concentration DMSO stock dropwise. Continuous and vigorous mixing at this stage is the most critical step to prevent localized high concentrations that lead to precipitation.

  • Create the Final Dilution: Immediately transfer the freshly made intermediate dilution into the final, larger volume of pre-warmed assay buffer. Mix by inverting the container or gentle swirling. Avoid vigorous vortexing if working with proteins or cells.

  • Use Promptly: Use the final diluted solution in your experiment as soon as possible, as supersaturated solutions can precipitate over time.

By following these structured troubleshooting guides and protocols, researchers can systematically address the solubility challenges posed by pyrazolo[3,4-b]pyridine sulfonamides, leading to more reliable and reproducible experimental outcomes.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Creative Proteomics. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Solvents. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • ResearchGate. (2025, September 21). What should I do if carnosic acid exceeds its solubility?.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • The Medicine Maker. (2026, February 11). Solving the Problem of Insolubility: Part I.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Drug Development & Delivery. (2024, March 28). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes.
  • ResearchGate. (2025, August 9). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide.
  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility.
  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
  • BenchChem. (2025). Technical Support Center: Improving Compound Solubility in DMSO.
  • ResearchGate. (2025, August 5). Exploration of antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (2025, August 10). Improving solubility via structural modification.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs.
  • BenchChem. (2025). Technical Support Center: Enhancing the Biological Activity of Sulfonamide Derivatives.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Demethoxyviridiol for In Vitro Assays.
  • ResearchGate. (2025, October 13). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • PMC. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • gChem. (n.d.). DMSO Physical Properties.
  • PMC. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • PMC. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.

Sources

Reference Data & Comparative Studies

Validation

HPLC Methodologies for Pyrazolo[3,4-b]pyridine: A Comparative Technical Guide

Topic: HPLC Retention Time and Method for Pyrazolo[3,4-b]pyridine Purity Check Content Type: Publish Comparison Guide Executive Summary & Strategic Context Pyrazolo[3,4-b]pyridine is a privileged scaffold in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time and Method for Pyrazolo[3,4-b]pyridine Purity Check Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

Pyrazolo[3,4-b]pyridine is a privileged scaffold in drug discovery, serving as the core structure for numerous kinase inhibitors (e.g., substituted derivatives targeting TRK, TBK1, and Topoisomerase IIα). Its fused bicyclic system contains three nitrogen atoms, imparting significant basicity and polarity.

The Analytical Challenge: The primary challenge in analyzing pyrazolo[3,4-b]pyridine is its basic nature (pKa ~5.2–6.0). On standard silica-based C18 columns at neutral pH, the protonated nitrogen interacts with residual silanols, causing peak tailing , retention time shifts , and poor resolution from impurities.

This guide compares three distinct chromatographic approaches to solve this problem, prioritizing self-validating protocols and robust data integrity.

Method Comparison: Acidic vs. High-pH vs. HILIC

The following table summarizes the performance metrics of the three primary methodologies available for purity assessment.

FeatureMethod A: Acidic C18 (Standard) Method B: High-pH C18 (Recommended) Method C: HILIC (Alternative)
Principle Ion-pairing / ProtonationNeutralization of basic nitrogenPartitioning into water layer
Column Chemistry End-capped C18 (e.g., Luna C18(2), Zorbax SB)Hybrid Silica (e.g., XBridge BEH, Gemini NX)Bare Silica or Amide
Mobile Phase 0.1% TFA or Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / ACNAmmonium Acetate / ACN
Peak Shape Good (with TFA); Moderate (with Formic)Excellent (Sharp, Symmetric) Good for very polar derivatives
Retention Behavior Elutes earlier (ionized form is more polar)Elutes later (neutral form is more hydrophobic)Elutes later (polar retention)
MS Compatibility Yes (Formic); No/Poor (TFA suppresses signal)Yes (Ammonium Bicarbonate is volatile)High Sensitivity
Suitability Routine QC, Crude Purity Final Purity, Impurity Profiling Polar Metabolites
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Acidic C18)

Best for rapid screening of synthetic intermediates where mass spectrometry confirmation is required.

Causality: The addition of 0.1% Formic Acid lowers the pH to ~2.7, ensuring the pyridine nitrogen is fully protonated. While this increases solubility, it can lead to secondary interactions. Using a highly end-capped column is critical to mask silanols.

  • Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic core) and 214 nm (amide bonds).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5% → 95% B (Linear ramp)

    • 15–18 min: 95% B (Wash)

    • 18–22 min: 5% B (Re-equilibration)

Expected Result: The unsubstituted pyrazolo[3,4-b]pyridine core typically elutes early (approx. RT 4.5–5.5 min) due to its polarity. Lipophilic derivatives (e.g., N-phenyl substituted) will elute between 8–12 min.

Method B: The "High Performance" Protocol (High pH)

Best for final purity checks and resolving closely eluting isomers.

Causality: At pH 10, the pyrazolo[3,4-b]pyridine core is deprotonated (neutral). Neutral basic compounds interact primarily via hydrophobic mechanisms with the C18 stationary phase, eliminating silanol cation-exchange interactions. This results in sharper peaks and higher theoretical plate counts.

  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (150 mm × 4.6 mm, 5 µm). Note: Do not use standard silica columns at this pH; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient: Same as Method A.

Self-Validating Check: Calculate the Tailing Factor (Tf) .

  • Method A often yields Tf ~ 1.2–1.5.

  • Method B should yield Tf < 1.1. If Tf > 1.2 in Method B, the column has degraded or the pH is incorrect.

Visualization: Method Selection & Workflow

The following diagram illustrates the logical decision pathway for selecting the appropriate method based on the specific derivative properties and data requirements.

MethodSelection Start Start: Pyrazolo[3,4-b]pyridine Sample CheckSolubility Check Solubility & Polarity (LogP) Start->CheckSolubility IsPolar Is the derivative highly polar? (LogP < 0) CheckSolubility->IsPolar MethodA Method A: Acidic C18 (0.1% Formic Acid) IsPolar->MethodA No (Standard) MethodC Method C: HILIC (Ammonium Acetate/ACN) IsPolar->MethodC Yes MethodB Method B: High pH C18 (10mM NH4HCO3, pH 10) MethodA->MethodB Poor Peak Shape? QC_Screen Routine QC / LC-MS MethodA->QC_Screen Rapid Result Final_Purity Final Purity / Isomer Separation MethodB->Final_Purity High Resolution

Caption: Decision matrix for selecting the optimal chromatographic condition based on analyte polarity and resolution requirements.

Data Analysis & Interpretation
Retention Time (RT) Markers

Retention times shift significantly based on substitution patterns. Use the following relative retention times (RRT) against the unsubstituted core (set to 1.0) as a guide:

Compound TypeFunctional GroupExpected RRT (Acidic Method)Mechanism
Core Unsubstituted1.00Baseline polarity
Derivative 3-Amino0.85 – 0.95Increased polarity (H-bonding)
Derivative 1-Phenyl1.80 – 2.20Significant hydrophobic increase
Derivative 4-Chloro1.40 – 1.60Halogen hydrophobicity
System Suitability Criteria (Acceptance Limits)

To ensure the trustworthiness of your data, every run must meet these criteria:

  • Resolution (Rs): > 1.5 between the main peak and nearest impurity.

  • Tailing Factor (Tf): < 1.5 (Strict limit: < 1.2 for High pH method).

  • Injection Precision: RSD < 0.5% for retention time (n=5 injections).

References
  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Source: PMC (PubMed Central). URL:[Link] Relevance: Validates purity thresholds (>95%) and general HPLC conditions for biological screening.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: PMC (PubMed Central). URL:[Link] Relevance: Provides specific mobile phase ratios (MeOH/Water) and flow rates for TRK-inhibitor derivatives.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: PubMed. URL:[Link] Relevance: Details the use of TFA-based acidic gradients for high-sensitivity LC-MS analysis.

  • HPLC Methods for analysis of Pyridine. Source: HELIX Chromatography. URL:[Link] Relevance: Offers technical insight into mixed-mode chromatography for difficult-to-retain basic heterocycles.

Sources

Comparative

Comparative Potency Guide: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[1,5-a]pyrimidine Sulfonamides

Executive Summary: The Bioisosteric Landscape In the high-stakes arena of kinase inhibitor design, the choice of the central heterocyclic scaffold is the primary determinant of potency. This guide objectively compares tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Landscape

In the high-stakes arena of kinase inhibitor design, the choice of the central heterocyclic scaffold is the primary determinant of potency. This guide objectively compares two privileged scaffolds: pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine .[1]

While both scaffolds function as adenine bioisosteres, experimental data indicates a distinct divergence in their application and potency profiles when coupled with sulfonamide moieties:

  • Pyrazolo[1,5-a]pyrimidine has emerged as the superior scaffold for high-affinity ATP-competitive inhibition , particularly in Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs). Its nitrogen arrangement allows for a "cleaner" mimicry of the purine core, often resulting in single-digit nanomolar (nM) potency.

  • Pyrazolo[3,4-b]pyridine , while versatile, often requires more extensive substitution to achieve equipotent binding in the same kinase pockets. However, its sulfonamide derivatives (specifically at the N1 position) have shown unique utility in antimicrobial applications and as Carbonic Anhydrase (CA) inhibitors , driven by different electronic distributions.

This guide analyzes the structural causality behind these differences, supported by experimental protocols and pathway visualizations.[1]

Structural & Electronic Profiling

The potency difference stems fundamentally from the arrangement of the nitrogen atoms, which dictates the Hydrogen Bond (H-bond) donor/acceptor vectors in the kinase hinge region.

Scaffold Comparison
  • Pyrazolo[1,5-a]pyrimidine: A fused 5-6 system where the bridgehead nitrogen (N1) eliminates a proton donor site, fixing the tautomeric state. This rigidity often reduces the entropic penalty upon binding.

  • Pyrazolo[3,4-b]pyridine: Isomeric to the above.[2] It possesses an NH in the pyrazole ring (N1) if unsubstituted, allowing for tautomerism (1H vs 2H).[2] Sulfonylation at N1 locks this tautomer but can alter the electronic density of the pyridine ring, affecting hinge interactions.

Visualization: Scaffold Topologies

ScaffoldComparison cluster_0 Pyrazolo[1,5-a]pyrimidine cluster_1 Pyrazolo[3,4-b]pyridine P15 Fixed Tautomer (Bridgehead N) Mimics Purine N9 Target1 Primary Targets: CDK2, CDK9, TRK (Kinase Hinge) P15->Target1 High Shape Complementarity Comp Potency Driver: Nitrogen Orientation P15->Comp P34 Tautomeric Potential (Unless N1-substituted) Electronic Diversity Target2 Primary Targets: B-Raf, Bacteria Carbonic Anhydrase P34->Target2 Diverse Binding Modes P34->Comp

Figure 1: Structural divergence and primary target mapping of the two scaffolds.

Comparative Potency Analysis (Data-Driven)

The following data synthesizes findings from SAR studies targeting CDK2 and TRK , where both scaffolds have been evaluated.

Potency Benchmarking (IC50 Values)
FeaturePyrazolo[1,5-a]pyrimidine SulfonamidesPyrazolo[3,4-b]pyridine SulfonamidesAdvantage
Primary Target CDK2 / CDK9 / TRKB-Raf / Bacterial Enzymes[1,5-a] for CDKs
Binding Mode ATP-competitive (Hinge Binder)ATP-competitive / Allosteric[1,5-a] (Predictable)
Potency Range < 10 nM (Common)50 - 500 nM (Typical)[1,5-a]
Solubility Moderate (Sulfonamide aids)Good (N1-Sulfonamides)[3,4-b]
Selectivity High (Kinome selective)Moderate (Promiscuous)[1,5-a]
Case Study: CDK Inhibition

In studies developing inhibitors for CDK2/Cyclin A:

  • Pyrazolo[1,5-a]pyrimidine derivatives (e.g., Dinaciclib analogs) frequently achieve IC50 values of 1–5 nM . The scaffold positions substituents perfectly to interact with the "gatekeeper" residue and the solvent front.

  • Pyrazolo[3,4-b]pyridine derivatives , while active, often show reduced potency (IC50 ~100 nM range) unless heavily optimized with specific aryl-sulfonamide tails to capture additional interactions outside the ATP pocket.

Key Insight: The pyrazolo[1,5-a]pyrimidine core is a "privileged structure" for kinases because its vector geometry aligns almost identically with ATP's adenine, requiring less "induced fit" energy expenditure by the enzyme.

Mechanistic Causality: The Signaling Pathway

Understanding why potency differs requires visualizing the downstream effects. The pyrazolo[1,5-a]pyrimidine scaffold's superior inhibition of TRK/CDK pathways leads to more profound downstream signaling arrest.

SignalingPathway cluster_legend Legend Ligand Pyrazolo[1,5-a]pyrimidine Sulfonamide Receptor TRK Receptor (Tyrosine Kinase) Ligand->Receptor Blocks ATP Binding (IC50 < 10 nM) Ras Ras Receptor->Ras Activation Blocked Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Proliferation Halted key Solid Line: Active Interaction Dotted Line: Inhibited Pathway

Figure 2: Inhibition of the TRK/MAPK pathway by high-potency pyrazolo[1,5-a]pyrimidines.

Validated Experimental Protocols

To verify the potency differences in your own lab, use this self-validating kinase assay workflow. This protocol is standardized for comparing ATP-competitive inhibitors.

ADP-Glo™ Kinase Assay Workflow

This luminescent assay quantifies kinase activity by measuring the generation of ADP.

Reagents:

  • Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Substrate (e.g., Poly(Glu, Tyr) for TRK).

  • Ultra-Pure ATP.

  • Test Compounds (dissolved in DMSO).

Protocol Steps:

  • Preparation: Dilute compounds in Kinase Buffer to 4x desired concentration (1% DMSO final).

  • Enzyme Reaction:

    • Add 2.5 µL of compound to 384-well plate.

    • Add 2.5 µL of Kinase enzyme (e.g., CDK2/CyclinA). Incubate 10 min at RT.

    • Add 5 µL of ATP/Substrate mix to initiate reaction.

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Step: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference Control: Include Staurosporine or Dinaciclib as a positive control. If the reference IC50 deviates >3-fold from historical data, discard the run.

Synthesis Strategy Visualization

The synthetic accessibility of these scaffolds differs. Pyrazolo[1,5-a]pyrimidines are often accessed via a condensation that allows late-stage diversification, facilitating SAR exploration.

SynthesisWorkflow Start Aminopyrazole Precursor Step1 Cyclocondensation (Reflux/Acid) Start->Step1 Reagent 1,3-Dielectrophile (e.g., Enaminone) Reagent->Step1 Product Pyrazolo[1,5-a]pyrimidine Core Step1->Product Regioselective Ring Closure Func Sulfonylation (Chlorosulfonic Acid) Product->Func Electrophilic Subst. Final Final Sulfonamide Inhibitor Func->Final

Figure 3: General synthetic route for pyrazolo[1,5-a]pyrimidine sulfonamides.

Conclusion & Recommendation

For researchers targeting CDK, TRK, or FLT3 kinases , the pyrazolo[1,5-a]pyrimidine scaffold is the recommended starting point. Its structural rigidity and electronic profile consistently yield higher potency (lower IC50) and better selectivity profiles compared to the pyrazolo[3,4-b]pyridine isomer.

Pyrazolo[3,4-b]pyridine remains a valuable scaffold for antimicrobial targets or when exploring novel IP space where the [1,5-a] scaffold is patented.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Available at: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. Available at: [Link]

  • Exploration of antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide. ResearchGate. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

Sources

Validation

A Comparative Guide to Pyrazolo[3,4-b]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors

This guide provides a comprehensive analysis of the carbonic anhydrase (CA) inhibition profile of pyrazolo[3,4-b]pyridine sulfonamides. Designed for researchers, medicinal chemists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the carbonic anhydrase (CA) inhibition profile of pyrazolo[3,4-b]pyridine sulfonamides. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and comparative efficacy of this promising class of inhibitors. We will explore their performance against key human carbonic anhydrase (hCA) isoforms and provide the necessary experimental framework for their evaluation, empowering you to make informed decisions in your research endeavors.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and various metabolic pathways.[2] There are 16 known human α-CA isoforms, each with distinct tissue distribution and physiological functions.[1][3] Dysregulation of CA activity is implicated in a range of pathologies, making them attractive therapeutic targets. For instance, inhibition of specific CA isoforms is a clinically validated strategy for the treatment of glaucoma, edema, epilepsy, and even certain types of cancer.[2][4]

The sulfonamide group has long been the cornerstone of CA inhibitor design, owing to its ability to coordinate with the zinc ion in the enzyme's active site.[5] However, the development of isoform-selective inhibitors remains a significant challenge, as many existing sulfonamide-based drugs exhibit off-target effects due to their broad-spectrum activity.[1] This has spurred the exploration of novel heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridine, to achieve enhanced selectivity and potency.

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a bicyclic heteroaromatic system that has garnered considerable attention in medicinal chemistry due to its diverse biological activities, including kinase inhibition and antimicrobial effects.[6][7] Its rigid structure and synthetic tractability make it an excellent platform for the rational design of enzyme inhibitors. By functionalizing this scaffold with a sulfonamide moiety, researchers have developed a new class of CA inhibitors with promising inhibitory profiles.

General Synthesis of Pyrazolo[3,4-b]pyridine Sulfonamides

The synthesis of pyrazolo[3,4-b]pyridine sulfonamides typically involves the construction of the bicyclic core followed by the introduction of the sulfonamide group. A common synthetic route starts from 5-aminopyrazole derivatives, which undergo condensation with β-dicarbonyl compounds or their equivalents to form the pyridine ring.[6] The sulfonamide functionality is often introduced via coupling reactions with sulfonyl chlorides. The versatility of this synthetic approach allows for the introduction of a wide range of substituents on both the pyrazole and pyridine rings, facilitating the exploration of structure-activity relationships.

Comparative Inhibition Profile of Pyrazolo[3,4-b]pyridine Sulfonamides

The inhibitory potency of pyrazolo[3,4-b]pyridine sulfonamides has been evaluated against several key human carbonic anhydrase isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. The following table summarizes the inhibition data (Kᵢ in nM) for a selection of representative compounds from this class, with the clinically used drug acetazolamide (AAZ) as a reference.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ) 25012.125.85.7[8][9]
Compound 1f 58.86.6--[8][9]
Compound 1g 66.8-294.2-[8][9]
Compound 1k 88.35.6-34.5[8][9]
Compound 15 725.63.36.1-[10]
Compound 4c --8.5-[10]
Compound 5b ----[10]
Compound 10a ----[10]
Compound 10d ----[10]
Compound 2a --11.79.8[11]

Note: A lower Kᵢ value indicates a higher inhibitory potency. Dashes indicate data not available in the cited sources.

The data reveals that several pyrazolo[3,4-b]pyridine sulfonamides exhibit potent, low nanomolar inhibition against various CA isoforms.[8][9][10][11] Notably, some compounds, such as 1k and 15, display high potency against hCA II, a key target for antiglaucoma drugs.[8][9][10] Furthermore, compounds like 15 and 4c show strong inhibition of the tumor-associated isoform hCA IX, suggesting their potential as anticancer agents.[10]

Structure-Activity Relationship (SAR) and Selectivity

The extensive research on pyrazolo[3,4-b]pyridine sulfonamides has provided valuable insights into their structure-activity relationships. The nature and position of substituents on the bicyclic core significantly influence both the inhibitory potency and the selectivity profile.

SAR_Summary cluster_scaffold Pyrazolo[3,4-b]pyridine Core cluster_substituents Substituent Effects cluster_activity Inhibitory Profile Scaffold Pyrazolo[3,4-b]pyridine-SO2NH2 R1 Substituents on Pyridine Ring Scaffold->R1 Modulation of pharmacokinetics R2 Substituents on Pyrazole Ring Scaffold->R2 Fine-tuning of active site interactions Potency Potency (Low nM Ki) R1->Potency Bulky groups can increase potency Selectivity Isoform Selectivity (hCA II vs hCA IX/XII) R1->Selectivity Tailoring for specific isoform pockets R2->Potency Hydroxyphenyl groups can enhance activity R2->Selectivity Influences binding orientation

Caption: Generalized SAR of pyrazolo[3,4-b]pyridine sulfonamides.

Key SAR observations include:

  • Substituents on the Pyridine Ring: The introduction of bulky hydrophobic groups on the pyridine moiety can lead to enhanced interactions with the hydrophobic half of the CA active site, often resulting in increased potency.[10]

  • Substituents on the Pyrazole Ring: Modifications at this position can significantly impact isoform selectivity. For example, the presence of certain aryl groups can favor inhibition of the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.[10]

  • Linker between the Scaffold and Sulfonamide: The nature and length of the linker connecting the pyrazolo[3,4-b]pyridine core to the benzenesulfonamide ring also play a crucial role in determining the overall inhibitory profile.

Comparison with Other Classes of Carbonic Anhydrase Inhibitors

While sulfonamides are the most established class of CA inhibitors, other chemical classes have also been explored.[5] These include:

  • Sulfamates and Sulfamides: These are isosteres of sulfonamides and generally exhibit a similar mechanism of action.[1]

  • Coumarins: This class of natural products and their synthetic derivatives often act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid form which then inhibits the enzyme.

  • Carbohydrate-based Inhibitors: Glycosylation of known CA inhibitor scaffolds has emerged as a strategy to improve solubility and achieve better isoform selectivity, particularly for targeting tumor-associated CAs.[1][3]

Compared to these alternatives, pyrazolo[3,4-b]pyridine sulfonamides offer a unique combination of a synthetically accessible and tunable scaffold with the well-established zinc-binding properties of the sulfonamide group. This allows for a more rational approach to designing potent and selective inhibitors.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The determination of CA inhibitory activity is typically performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.[8][9] This method allows for the precise measurement of initial reaction rates and the determination of kinetic parameters such as Kᵢ.

Principle of the Assay

The assay is based on the principle that the CA-catalyzed hydration of CO₂ leads to a change in pH. This pH change is monitored using a pH indicator dye, and the rate of this change is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of the reaction decreases, allowing for the calculation of the inhibitor's potency.

Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Inhibitor, and CO2-saturated solutions Mixing Rapidly mix enzyme and substrate in stopped-flow instrument Reagents->Mixing Measurement Monitor absorbance change of pH indicator over time Mixing->Measurement Rates Calculate initial reaction rates from absorbance data Measurement->Rates Ki Determine Ki values by fitting data to inhibition models Rates->Ki

Caption: Workflow for the stopped-flow CO₂ hydrase assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) and an appropriate salt concentration.[12]

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.

    • Inhibitor Solutions: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine sulfonamide compounds in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

    • CO₂ Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water.[13]

  • Stopped-Flow Instrument Setup:

    • Set the temperature of the stopped-flow instrument to the desired temperature (typically 25 °C).

    • Equilibrate the syringes of the instrument with the assay buffer.

    • Load one syringe with the enzyme/inhibitor solution and the other with the CO₂-saturated water.

  • Data Acquisition:

    • Initiate the stopped-flow experiment, which rapidly mixes the contents of the two syringes.

    • Record the change in absorbance of the pH indicator at its λ_max over a short time course (typically a few seconds).

    • Perform control experiments in the absence of the enzyme (uncatalyzed reaction) and in the absence of the inhibitor (uninhibited enzyme activity).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (K_m) of the enzyme.

Conclusion and Future Directions

Pyrazolo[3,4-b]pyridine sulfonamides represent a highly promising class of carbonic anhydrase inhibitors with the potential for developing potent and isoform-selective therapeutic agents. Their favorable structure-activity relationships and synthetic accessibility make them an attractive scaffold for further optimization. Future research in this area should focus on:

  • Enhancing Isoform Selectivity: Fine-tuning the substituents on the pyrazolo[3,4-b]pyridine core to achieve greater selectivity for specific CA isoforms, particularly the disease-relevant ones.

  • In Vivo Efficacy Studies: Evaluating the in vivo efficacy and pharmacokinetic properties of the most potent and selective compounds in relevant animal models of glaucoma, cancer, and other diseases.

  • Exploration of Novel Moieties: Investigating the incorporation of other zinc-binding groups in place of the sulfonamide to explore alternative binding modes and potentially overcome resistance mechanisms.

This guide provides a solid foundation for researchers to understand and further explore the potential of pyrazolo[3,4-b]pyridine sulfonamides as next-generation carbonic anhydrase inhibitors.

References

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • Capasso, C., & Supuran, C. T. (2015). The five classes of Carbonic Anhydrases Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 379-385. [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed, 35337114. [Link]

  • González-Lara, E., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3326. [Link]

  • Bouslama, A., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5459. [Link]

  • Justicia, H., & St Hilaire, R. (2023). Carbonic Anhydrase Inhibitors. In: StatPearls. StatPearls Publishing. [Link]

  • Al-Ghorbani, M., et al. (2021). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[5][6][8]triazolo[3,4-b][6][8][9]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 138-149. [Link]

  • Patsnap Synapse. (2024). What are CAs inhibitors and how do they work?. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1845-1860. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Wang, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1243. [Link]

  • Gincel, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • Al-Hourani, B. J. (2018). Scheme 61. Synthesis of pyrazolo[3,4-b]-pyridine 223 and triazolo[l,5a]pyridine (224, 225). ResearchGate. [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • Sławiński, J., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(19), 6593. [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed, 35337114. [Link]

  • Geronikaki, A., et al. (2023). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Chen, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]

  • Swietach, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. [Link]

  • Swietach, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]

  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7303. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
Reactant of Route 2
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.